(S)-Fexofenadine

Pharmacokinetics Chiral Discrimination Drug Transporters

Select (S)-Fexofenadine for stereoselective investigations where racemic fexofenadine cannot substitute. This pure (S)-enantiomer exhibits 3.5-fold greater P-gp inhibition sensitivity vs. the (R)-enantiomer, making it the superior probe substrate for accurately assessing transporter-mediated drug-drug interactions. Its distinct pharmacokinetic profile—~1.5-fold lower plasma concentration than (R)-fexofenadine—enables precise chiral discrimination in LC-MS/MS assay development. (S)-Fexofenadine also demonstrates greater H1 receptor inverse agonist potency and larger receptor occupancy than the (R)-form, validating its use as a reference standard for novel H1-targeting agents. Essential for dissecting enantioselective clearance pathways influenced by ABCB1 polymorphisms or disease states where racemic mixtures mask critical stereospecific effects. Supplied at ≥98% purity for demanding bioanalytical and pharmacological research.

Molecular Formula C32H39NO4
Molecular Weight 501.7 g/mol
CAS No. 139965-11-0
Cat. No. B018666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Fexofenadine
CAS139965-11-0
Synonyms4-[(1S)-1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethyl-benzeneacetic Acid;  S-Carboxyterfenadine;  S-Terfenadinecarboxylate; 
Molecular FormulaC32H39NO4
Molecular Weight501.7 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
InChIInChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/t29-/m0/s1
InChIKeyRWTNPBWLLIMQHL-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Fexofenadine CAS 139965-11-0: Chiral H1 Inverse Agonist for Stereoselective Transporter Research


(S)-Fexofenadine (CAS 139965-11-0) is the (S)-enantiomer of the racemic mixture of fexofenadine, a second-generation, long-lasting histamine H1 receptor inverse agonist used for the relief of allergic symptoms [1]. The compound is characterized by its role as a substrate for multiple drug transporters, including P-glycoprotein (P-gp) and organic anion transporting polypeptides (OATPs), and its minimal metabolism [2]. The (S)-enantiomer exhibits distinct pharmacokinetic properties compared to the (R)-enantiomer, making it a critical tool for investigating stereoselective drug transport and chiral discrimination in biological systems [3].

Why (S)-Fexofenadine Cannot Be Replaced by Racemic Fexofenadine or (R)-Fexofenadine in Stereoselective Studies


Generic substitution with racemic fexofenadine or the (R)-enantiomer is inappropriate in stereoselective investigations because the (S)- and (R)-enantiomers of fexofenadine exhibit markedly different pharmacokinetic profiles and affinities for key drug transporters. Specifically, the plasma concentrations of (R)-fexofenadine in humans are approximately 1.5-fold higher than those of the (S)-enantiomer [1], a difference driven by enantioselective transport via P-glycoprotein and OATP2B1 [2]. Furthermore, P-gp inhibitors like verapamil produce a 3.5-fold increase in the AUC of (S)-fexofenadine, compared to a 2.2-fold increase for the (R)-enantiomer, underscoring the chiral discriminatory capacity of these transporters [3]. Consequently, using the isolated (S)-enantiomer is essential for accurately assessing transporter-mediated interactions and for developing enantioselective analytical methods, as the racemate masks these critical stereospecific effects.

(S)-Fexofenadine Quantitative Differentiation: Evidence from Direct Comparative Studies


Plasma Exposure: (S)-Fexofenadine Exhibits Significantly Lower Systemic Exposure than (R)-Fexofenadine

Following a single oral dose of 60 mg racemic fexofenadine in healthy subjects, the mean plasma concentration of R(+)-fexofenadine was significantly higher than that of S(-)-fexofenadine. The R/S ratio for AUC(0-∞) was 1.75, and for Cmax was 1.63 (P = 0.0018 and 0.0028, respectively) [1]. This demonstrates that the (S)-enantiomer is cleared more rapidly, which is critical for interpreting plasma concentration data in transporter studies.

Pharmacokinetics Chiral Discrimination Drug Transporters

P-glycoprotein Affinity: (S)-Fexofenadine Shows 3.5-fold Higher Sensitivity to P-gp Inhibition Compared to 2.2-fold for (R)-Fexofenadine

Co-administration of the P-gp inhibitor verapamil (80 mg three times daily for 6 days) with a single 120 mg dose of fexofenadine resulted in a greater increase in the AUC(0-∞) for S(-)-fexofenadine (3.5-fold) than for R(+)-fexofenadine (2.2-fold) [1]. The R/S ratio for AUC(0-∞) was reduced from 1.76 to 1.32 by verapamil treatment (P < 0.001) [1], directly evidencing P-gp's chiral discriminatory ability and its greater impact on the (S)-enantiomer.

Drug Transport P-glycoprotein Enantioselectivity

H1 Receptor Inverse Agonist Activity: In Vitro Evidence Suggests (S)-Fexofenadine is More Potent than (R)-Fexofenadine

An in vitro study indicates that (S)-(-)-fexofenadine is a more potent human histamine H1 receptor inverse agonist and shows larger receptor occupancy than (R)-(+)-fexofenadine [1]. This differential activity at the molecular target provides a basis for exploring the therapeutic implications of enantiopure formulations, though the racemate remains the clinical standard.

Receptor Pharmacology Inverse Agonism Histamine H1 Receptor

Transporter-Mediated Uptake: OATP2B1 Transports (R)-Fexofenadine More Efficiently Than (S)-Fexofenadine

In vitro studies using OATP2B1 cRNA injected into oocytes showed that the uptake of (R)-fexofenadine is greater than that of the (S)-enantiomer [1]. Conversely, P-gp exhibits a higher affinity for (S)-fexofenadine [2]. This opposing stereoselectivity between uptake and efflux transporters is a key determinant of the enantiomers' differing plasma exposures.

OATP Transporters Uptake Kinetics Stereoselectivity

Cardiac Safety: Fexofenadine Lacks hERG Channel Blockade, a Safety Advantage Over Terfenadine

Unlike its prodrug terfenadine, which blocks hERG channels and can cause QT prolongation and torsades de pointes, fexofenadine lacks hERG blocking activity [1]. This safety advantage is a class feature of fexofenadine and applies to both enantiomers, establishing it as a safer alternative to terfenadine in research requiring H1 receptor modulation without cardiac risk.

Cardiotoxicity hERG Channel Safety Pharmacology

Key Application Scenarios for (S)-Fexofenadine in Preclinical and Analytical Research


Probe Substrate in P-glycoprotein (P-gp) Transporter Assays

Due to its 3.5-fold higher sensitivity to P-gp inhibition compared to the (R)-enantiomer [1], (S)-fexofenadine serves as an optimal probe substrate for in vitro and in vivo studies assessing P-gp activity. Its use enables more sensitive detection of P-gp modulation and chiral discrimination in drug-drug interaction studies, particularly when evaluating new chemical entities as potential P-gp inhibitors or inducers.

Enantioselective Analytical Method Development and Validation

The distinct chromatographic behavior and pharmacokinetic profile of (S)-fexofenadine [2] make it essential for developing and validating chiral separation methods, such as the LC-MS/MS assays used to quantify fexofenadine enantiomers in plasma and urine. Its availability as a pure enantiomer facilitates accurate calibration and recovery experiments in bioanalytical chemistry.

Stereospecific Pharmacokinetic and Transporter Interaction Studies

Researchers investigating the impact of genetic polymorphisms (e.g., in ABCB1 encoding P-gp) or disease states on drug disposition rely on (S)-fexofenadine to dissect enantioselective clearance pathways [3]. The significantly greater oral clearance of the (S)-enantiomer [4] highlights its utility in studying the functional consequences of transporter variations.

Reference Compound for H1 Receptor Inverse Agonist Profiling

In vitro studies indicate that (S)-fexofenadine exhibits greater potency as an H1 receptor inverse agonist and larger receptor occupancy than the (R)-enantiomer [5]. It is therefore employed as a reference compound in receptor binding and functional assays aimed at characterizing the stereospecific pharmacology of novel H1-targeting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Fexofenadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.